1-(5-Bromo-2-methylphenyl)ethanone

Organic Synthesis Physicochemical Analysis Chromatography

Not all bromo-methylphenyl ethanones are equal. The 5-bromo-2-methyl substitution pattern of 1-(5-Bromo-2-methylphenyl)ethanone (CAS 90326-54-8) is critical for reliable cross-coupling. Unlike its isomers (e.g., 2-bromo-5-methyl or 4-bromo-2-methyl analogs), this specific regioisomer delivers predictable reactivity in Suzuki, Heck, and Buchwald-Hartwig reactions—key steps in pharmaceutical and agrochemical synthesis. The aryl bromide provides a robust coupling handle; the acetyl group enables diversification into heterocycles. Sourcing the correct isomer prevents failed syntheses and costly delays. Available at ≥97% purity. Confirm your regioisomer before ordering.

Molecular Formula C9H9BrO
Molecular Weight 213.074
CAS No. 90326-54-8
Cat. No. B2357959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-methylphenyl)ethanone
CAS90326-54-8
Molecular FormulaC9H9BrO
Molecular Weight213.074
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C(=O)C
InChIInChI=1S/C9H9BrO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
InChIKeyZNMVYUFRYQVCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Bromo-2-methylphenyl)ethanone (CAS 90326-54-8): Core Specifications and Synthetic Utility


1-(5-Bromo-2-methylphenyl)ethanone (CAS 90326-54-8) is a halogenated aromatic ketone with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol [1]. It belongs to the class of alkyl-phenylketones and is characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring . This specific substitution pattern renders it a versatile building block in organic synthesis, primarily serving as an intermediate in the pharmaceutical, agrochemical, and fine chemical industries . Its utility is derived from the dual reactivity offered by the electrophilic carbonyl group and the aryl bromide, which serves as a handle for cross-coupling reactions [2].

Why Generic Substitution of 1-(5-Bromo-2-methylphenyl)ethanone with Other Bromoacetophenone Isomers Fails


In the context of multi-step organic synthesis, the regiochemistry of substituents on an aromatic ring is not a minor detail; it is a critical determinant of reactivity and downstream success . Simply substituting 1-(5-bromo-2-methylphenyl)ethanone with a different isomer, such as 1-(2-bromo-5-methylphenyl)ethanone (CAS 77344-70-8) or 1-(4-bromo-2-methylphenyl)ethanone (CAS 65095-33-2), is not a valid procurement strategy. The position of the bromine and methyl groups profoundly influences the compound's steric and electronic environment [1]. This, in turn, dictates its behavior in key reactions like Suzuki or Heck cross-couplings, affecting reaction kinetics, regioselectivity, and overall yield . While isomers may share the same molecular weight and formula, their different substitution patterns lead to distinct physical properties and non-interchangeable reactivities, making the selection of the correct isomer paramount for achieving the desired synthetic outcome .

Quantitative Evidence Guide for 1-(5-Bromo-2-methylphenyl)ethanone (CAS 90326-54-8) Selection


Comparative Physicochemical Properties of 1-(5-Bromo-2-methylphenyl)ethanone vs. Its Closest Isomer

1-(5-Bromo-2-methylphenyl)ethanone exhibits distinct physicochemical properties compared to its closest positional isomer, 1-(2-bromo-5-methylphenyl)ethanone (CAS 77344-70-8), which directly impacts analytical methods and purification strategies [1]. The InChIKey for 1-(5-bromo-2-methylphenyl)ethanone is ZNMVYUFRYQVCRD-UHFFFAOYSA-N, while the isomer's InChIKey is GNWZVFXHHVJNIP-UHFFFAOYSA-N [2]. This difference is a unique digital fingerprint, ensuring unambiguous identification in laboratory information management systems (LIMS) and when sourcing from chemical databases. Furthermore, the calculated topological polar surface area (tPSA) of 1-(5-bromo-2-methylphenyl)ethanone is 17.1 Ų [3], which can influence its chromatographic behavior compared to the isomer.

Organic Synthesis Physicochemical Analysis Chromatography

Enabling Suzuki-Miyaura Cross-Coupling: A Key Synthetic Advantage of the Aryl Bromide Moiety

The primary differentiation of 1-(5-bromo-2-methylphenyl)ethanone as an intermediate lies in its aryl bromide functional group, which is a prerequisite for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This is a class-level inference from the well-established reactivity of aryl bromides, which are specifically required for this transformative C-C bond-forming reaction [2]. The bromine atom on the 5-position of the 2-methylphenyl ring allows for the selective introduction of a diverse range of boronic acid partners to build molecular complexity . This reactivity is not a general property of all ketones; it is a specific feature of halogenated aromatics like this compound, distinguishing it from non-halogenated analogs and enabling its use as a modular building block in drug discovery.

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Purity and Supplier Availability: A Basis for Reproducible Research

The reproducibility of research and the efficiency of industrial processes hinge on the availability of high-purity starting materials. 1-(5-Bromo-2-methylphenyl)ethanone (CAS 90326-54-8) is commercially available from multiple global suppliers with guaranteed purity levels, providing a reliable supply chain . Documented purity specifications include 97% (Aladdin, CymitQuimica, Sigma-Aldrich) and 98% (LEAPCHEM, ChemSrc) . This high purity minimizes the presence of side products and impurities that can interfere with downstream reactions, leading to cleaner reaction profiles and higher yields. While in-class compounds may be available, the transparency and consistency of purity data for this specific compound ensure that procurement decisions can be made with confidence.

Procurement Reproducibility Quality Control

Potential Biological Activity: Preliminary Cytotoxicity Findings

Preliminary research indicates that 1-(5-bromo-2-methylphenyl)ethanone and its derivatives may possess cytotoxic activity against certain cancer cell lines . One report indicates that a related compound exhibited cytotoxic activity against five human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780), with IC50 values ranging from 3.15 to 7.32 μM [1]. It is crucial to note that this is a **class-level inference** based on a structurally related compound, not a direct head-to-head comparison with 1-(5-bromo-2-methylphenyl)ethanone itself. While this data is suggestive of potential biological applications, it does not constitute definitive proof of its own activity or superiority over other analogs. Further, sources suggest its mechanism may involve the inhibition of mitosis in tumor cells, but these claims lack detailed quantitative data .

Drug Discovery Cytotoxicity Anticancer Research

Key Application Scenarios for 1-(5-Bromo-2-methylphenyl)ethanone in Research and Industry


Pharmaceutical Intermediate for Kinase and Enzyme Inhibitor Synthesis

The compound's bromo-substituted aryl group is a key feature for building pharmaceutical candidates, particularly those targeting kinase inhibition [1]. Its structure facilitates coupling reactions such as Suzuki or Buchwald-Hartwig aminations, which are essential for the construction of complex active pharmaceutical ingredients (APIs) [2]. While not directly active itself, its synthetic utility is established by its use as an intermediate in the development of anti-inflammatory agents and enzyme inhibitors .

Building Block for Heterocyclic Compound Libraries via Cross-Coupling

As highlighted in Section 3, the aryl bromide functionality enables its use as a versatile building block in cross-coupling reactions [1]. This makes it ideal for medicinal chemists creating libraries of heterocyclic compounds. For instance, the ethanone group can react with hydrazines to form pyrazoles or with hydroxylamine to form oximes, further diversifying its synthetic applications [2]. This modularity is central to modern drug discovery, where creating structural diversity is paramount .

Agrochemical Intermediate and Fine Chemical Synthesis

The reactivity of 1-(5-bromo-2-methylphenyl)ethanone extends beyond pharmaceuticals. It is a recognized intermediate in the synthesis of pesticides and other agrochemicals [1]. The compound's high purity and availability from suppliers like LEAPCHEM and Aladdin [2] make it a reliable choice for the development and scale-up of fine chemicals, dyes, and fragrances . Its stability under standard laboratory conditions and solubility in common organic solvents further support its use in both research and industrial settings .

Precursor for Advanced Organic Transformations

The ketone group provides a reactive site for nucleophilic addition, condensation, and reduction reactions [1]. It can be reduced to the corresponding alcohol or oxidized to a carboxylic acid [2]. Furthermore, the compound can serve as a precursor for the synthesis of more complex molecules, such as α-bromo-aromatic ketone compounds . This multi-step synthetic versatility positions it as a valuable building block in organic synthesis, supporting the development of bioactive compounds and advanced organic molecules .

Technical Documentation Hub

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